molecular formula C15H21N3 B2525443 methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine CAS No. 75876-14-1

methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine

Cat. No.: B2525443
CAS No.: 75876-14-1
M. Wt: 243.354
InChI Key: QBOWSXKLIUXQNY-UHFFFAOYSA-N
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Description

Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine is a chemical compound with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol . It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine typically involves the reaction of 3-phenyl-1H-pyrazole with a suitable alkylating agent under controlled conditions. One common method involves the use of N-methyl-5-(3-phenyl-1H-pyrazol-5-yl)-1-pentanamine as a starting material . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrazole ring allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring plays a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-5-(3-phenyl-1H-pyrazol-5-yl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-16-11-7-3-6-10-14-12-15(18-17-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOWSXKLIUXQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCC1=CC(=NN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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